molecular formula C7H4BrIN2 B2366503 3-Bromo-1-iodoimidazo[1,5-a]pyridine CAS No. 2580241-97-8

3-Bromo-1-iodoimidazo[1,5-a]pyridine

Cat. No. B2366503
M. Wt: 322.931
InChI Key: UJMMYUJTJQFMSW-UHFFFAOYSA-N
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Description

“3-Bromo-1-iodoimidazo[1,5-a]pyridine” is a chemical compound with the CAS Number: 2580241-97-8 . It has a molecular weight of 322.93 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

The synthesis of “3-Bromo-1-iodoimidazo[1,5-a]pyridine” has been achieved through various methods. One such method involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . Another method involves an efficient co-electrolysis process in a simple undivided cell without any external oxidant .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-1-iodoimidazo[1,5-a]pyridine . The InChI code for this compound is 1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H .


Chemical Reactions Analysis

In terms of chemical reactions, “3-Bromo-1-iodoimidazo[1,5-a]pyridine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . A domino condensation/bromination sequence is involved in the process .


Physical And Chemical Properties Analysis

The compound “3-Bromo-1-iodoimidazo[1,5-a]pyridine” is a powder in its physical form . It has a molecular weight of 322.93 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Application in Chemodivergent Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: “3-Bromo-1-iodoimidazo[1,5-a]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free. Whereas 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
  • Results or Outcomes: The versatile 3-bromoimidazopyridines could be further transferred to other skeletons. The cyclization to form imidazopyridines was promoted by the further bromination .

Use as a Reagent in Organic Synthesis

  • Scientific Field: Organic Synthesis
  • Summary of the Application: “3-Bromo-1-iodoimidazo[1,5-a]pyridine” is used as a reagent in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being performed. The compound is typically used in reactions at room temperature .
  • Results or Outcomes: The outcomes would vary depending on the specific synthesis, but the use of this compound as a reagent can facilitate the formation of various complex organic structures .

Use in Optoelectronic Devices

  • Scientific Field: Materials Science
  • Summary of the Application: Imidazo[1,5-a]pyridine derivatives, which include “3-Bromo-1-iodoimidazo[1,5-a]pyridine”, have shown great potential in the field of optoelectronic devices .
  • Methods of Application: The specific methods of application would depend on the particular device being developed. The compound could be used in the fabrication of various components within the device .
  • Results or Outcomes: The use of this compound in optoelectronic devices could potentially improve their performance, although the specific outcomes would depend on the device and the context of its use .

Use in Anti-Cancer Drugs

  • Scientific Field: Pharmaceutical Research
  • Summary of the Application: Imidazo[1,5-a]pyridine derivatives, including “3-Bromo-1-iodoimidazo[1,5-a]pyridine”, have been studied for their potential use in anti-cancer drugs .
  • Methods of Application: The compound could be used in the synthesis of new drug molecules. The specific methods of application would depend on the particular drug being developed .
  • Results or Outcomes: The use of this compound in anti-cancer drugs could potentially lead to new treatments, although the specific outcomes would depend on the drug and the context of its use .

Use in Confocal Microscopy and Imaging

  • Scientific Field: Biomedical Imaging
  • Summary of the Application: Imidazo[1,5-a]pyridine derivatives, including “3-Bromo-1-iodoimidazo[1,5-a]pyridine”, have been reported in different technological applications, such as emitters for confocal microscopy and imaging .
  • Methods of Application: The compound could be used in the synthesis of new fluorescent probes. The specific methods of application would depend on the particular probe being developed .
  • Results or Outcomes: The use of this compound in confocal microscopy and imaging could potentially lead to new imaging techniques, although the specific outcomes would depend on the probe and the context of its use .

Use in Sensors

  • Scientific Field: Sensor Technology
  • Summary of the Application: Imidazo[1,5-a]pyridine derivatives, including “3-Bromo-1-iodoimidazo[1,5-a]pyridine”, have been reported in different technological applications, such as sensors .
  • Methods of Application: The compound could be used in the synthesis of new sensor materials. The specific methods of application would depend on the particular sensor being developed .
  • Results or Outcomes: The use of this compound in sensors could potentially lead to new sensing technologies, although the specific outcomes would depend on the sensor and the context of its use .

Safety And Hazards

The safety information for “3-Bromo-1-iodoimidazo[1,5-a]pyridine” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-1-iodoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMYUJTJQFMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-iodoimidazo[1,5-a]pyridine

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